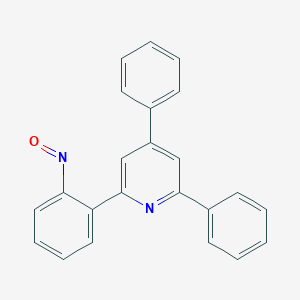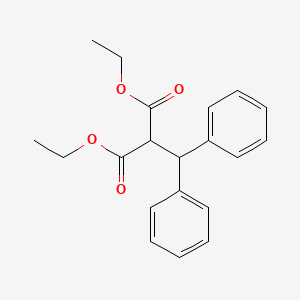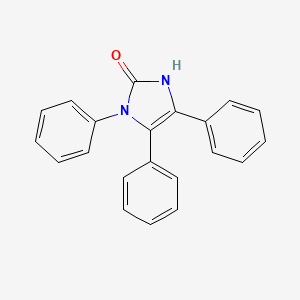
2,6-bis(4-methoxy-3-sulfophenyl)pyridine-4-carboxylic acid;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazole ring, and an isoxazolecarboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide involves several steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.
Introduction of the cyclopropyl group: This step typically involves the use of cyclopropyl-containing reagents in the presence of catalysts.
Attachment of the imidazole ring: This can be done through a substitution reaction where the imidazole ring is introduced to the phenyl group.
Final coupling: The final step involves coupling the isoxazolecarboxamide with the substituted phenyl group under suitable reaction conditions .
Análisis De Reacciones Químicas
5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and phenyl rings, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Mecanismo De Acción
The mechanism of action of 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects .
Comparación Con Compuestos Similares
5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide can be compared with similar compounds such as:
- 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxylic acid
- 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide methyl ester
- 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide ethyl ester
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities.
Propiedades
IUPAC Name |
2,6-bis(4-methoxy-3-sulfophenyl)pyridine-4-carboxylic acid;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO10S2.ClHO4/c1-30-16-5-3-11(9-18(16)32(24,25)26)14-7-13(20(22)23)8-15(21-14)12-4-6-17(31-2)19(10-12)33(27,28)29;2-1(3,4)5/h3-10H,1-2H3,(H,22,23)(H,24,25,26)(H,27,28,29);(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXERYWWMXNTLJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=N2)C3=CC(=C(C=C3)OC)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=N2)C3=CC(=C(C=C3)OC)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2E)-1-[(4-Nitrophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B7777964.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide](/img/structure/B7777991.png)
![7H-Dibenzo[c,g]carbazole](/img/structure/B7778003.png)




